molecular formula C5H10ClNO B6245364 rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis CAS No. 2408936-87-6

rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis

Cat. No. B6245364
CAS RN: 2408936-87-6
M. Wt: 135.6
InChI Key:
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Description

The compound “rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride” is similar to the one you’re interested in . It’s stored at room temperature and comes in a powder form . Another related compound is "rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride" .


Molecular Structure Analysis

The InChI code for “rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride” is 1S/C12H15N.ClH/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11;/h1-5,10-13H,6-8H2;1H/t10-,11-,12+;/m1./s1 . For “rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride”, the InChI code is 1S/C5H9NO.ClH/c1-2-7-5-3-6-4(1)5;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 .


Physical And Chemical Properties Analysis

The molecular weight of “rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride” is 209.72 , and for “rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride”, it’s 135.59 .

Safety and Hazards

For “rac-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride”, the safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis involves the cyclization of a precursor compound containing a cyclohexene ring and an amine group. The cyclization reaction is carried out under acidic conditions to form the bicyclic compound. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclohexene", "Methylamine", "Ethyl 2-oxocyclohexanecarboxylate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-oxocyclohexanecarboxylate is reacted with methylamine to form the corresponding amide.", "Step 2: The amide is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 3: The resulting salt is then reacted with cyclohexene under acidic conditions to form the bicyclic compound rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis." ] }

CAS RN

2408936-87-6

Molecular Formula

C5H10ClNO

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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